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Compound of Interest

Compound Name: 3-Bromo-7-fluoro-1H-indazole

cat. No.: B566702

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged
scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to purine and indole allows it
to act as a bioisostere, interacting with a wide array of biological targets.[1] Consequently,
indazole derivatives have been successfully developed into therapeutics for conditions ranging
from cancer and inflammation to neurological disorders.[1][2][4]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-7-fluoro-1H-
indazole. This molecule is not merely another derivative; it is a strategically designed building
block for chemical library synthesis and lead optimization. The bromine atom at the C3 position
serves as a versatile synthetic handle for introducing molecular diversity, while the fluorine
atom at the C7 position provides a tool for fine-tuning the molecule's physicochemical and
pharmacokinetic properties. This document provides a senior scientist's perspective on the
synthesis, properties, and strategic application of this valuable research chemical.

Section 1: Chemical Identity and Physicochemical
Properties

Correctly identifying a chemical is the foundation of reproducible science. The structural and
physical properties of 3-Bromo-7-fluoro-1H-indazole are summarized below.

IUPAC Name and Chemical Identifiers

The definitive IUPAC name for this compound is 3-Bromo-7-fluoro-1H-indazole.[5][6][7]
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Identifier Value Source
CAS Number 1257853-72-7 [5][6]
Molecular Formula C7H4BrFN:2 [6]
Molecular Weight 215.02 g/mol [6]

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)
Br

Inferred from structure

InChl Key

DAHIIJDLVALCAN-
UHFFFAOYSA-N (for 6-bromo

isomer, similar)

Physicochemical Characteristics

Property

Value/Description

Rationale and Handling

Physical Form

Solid

Store at 2-8°C, sealed in a dry,

Indazoles can be light-
sensitive, and the N-H bond

makes them hygroscopic.

Storage
g dark place. Cold, dry, and dark storage
prevents degradation and
ensures long-term purity.
Purity Typically >98%
Standard personal protective
] o equipment (PPE), including
Warning: Acute oral toxicity.
Safety gloves, lab coat, and safety

Causes skin and eye irritation.

glasses, is mandatory. Handle

in a well-ventilated fume hood.

Section 2: Synthesis and Mechanistic

Considerations
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The synthesis of substituted indazoles can be approached through various classical methods,
often involving the cyclization of appropriately substituted phenylhydrazines or diazotization of
o-toluidines.[1] For 3-Bromo-7-fluoro-1H-indazole, a logical and field-proven approach is the
regioselective bromination of the 7-fluoro-1H-indazole precursor.

Proposed Synthetic Workflow

This protocol describes a robust method for synthesizing the title compound, starting from the
commercially available 7-fluoro-1H-indazole. The choice of a brominating agent and reaction
conditions is critical for achieving high regioselectivity at the C3 position, which is electronically
activated.
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Synthesis Workflow
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Stir

Reaction at Room Temp.

Pour into water

Work-up & Quenching

Isolate crude solid

Purification
(Recrystallization or Chromatography)

Final Product:
3-Bromo-7-fluoro-1H-indazole

Confirm identity & purity

Characterization & QC
(NMR, MS, HPLC)

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 3-Bromo-7-fluoro-1H-indazole.
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Detailed Experimental Protocol

Objective: To synthesize 3-Bromo-7-fluoro-1H-indazole via electrophilic bromination of 7-
fluoro-1H-indazole.

Materials:

7-Fluoro-1H-indazole (1.0 eq)

¢ N-Bromosuccinimide (NBS) (1.05 eq)
o Glacial Acetic Acid (as solvent)

e Saturated sodium bisulfite solution

» Deionized water

o Ethyl acetate

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-
1H-indazole (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

e Bromination: To the stirring solution at room temperature, add N-Bromosuccinimide (1.05 eq)
portion-wise over 15 minutes. The use of NBS is preferred over elemental bromine for its
easier handling and higher selectivity, minimizing over-bromination.

e Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material
is consumed.

o Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold
water (10x the volume of acetic acid). This will precipitate the crude product.

e Quenching: Add saturated sodium bisulfite solution dropwise to the suspension until the
orange/yellow color (if any, from excess bromine) disappears.
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« |solation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly
with deionized water to remove residual acetic acid and salts.

« Purification: The crude solid can be purified by recrystallization from an appropriate solvent
system (e.g., ethanol/water) or by column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield the pure 3-Bromo-7-fluoro-1H-indazole.

 Validation: Confirm the structure and purity of the final product using *H NMR, 3C NMR, and
Mass Spectrometry.

Section 3: Strategic Utility in Medicinal Chemistry

The value of 3-Bromo-7-fluoro-1H-indazole lies in its design as a versatile intermediate. The
two key halogens are not merely substituents; they are functional handles that serve distinct
purposes in drug design.

The C3-Bromo: A Gateway to Diversity

The bromine atom at the C3 position is the molecule's primary reactive site for diversification. It
is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.
This allows for the rapid and modular synthesis of extensive chemical libraries.

e Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds, introducing aryl,
heteroaryl, or alkyl groups.

o Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, a crucial
transformation for synthesizing many kinase inhibitors that bind to the ATP hinge region.[8]

e Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, creating rigid
linkers or precursors for further functionalization.

« Stille Coupling: Reacts with organostannanes for C-C bond formation.
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Cross-Coupling Reactions Diverse Drug Scaffolds
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Caption: Utility of the C3-bromo position for generating diverse chemical scaffolds.

The C7-Fluoro: A Tool for Property Modulation

The fluorine atom at the C7 position is sterically unobtrusive but electronically powerful. Its
introduction is a common strategy in modern drug design for several reasons:

o Metabolic Stability: The C-F bond is very strong, and fluorine can block sites of oxidative
metabolism (a "metabolic block"), thereby increasing the compound's half-life.

e pKa Modulation: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa
of the indazole N-H proton, affecting the molecule's ionization state at physiological pH. This
can influence solubility and cell permeability.

e Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g.,
hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and
selectivity.

Conclusion

3-Bromo-7-fluoro-1H-indazole is a prime example of a modern chemical building block,
engineered for efficiency and versatility in drug discovery. Its IUPAC name, 3-Bromo-7-fluoro-
1H-indazole, represents a structure that provides a stable, biologically relevant core, a reactive
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handle for diversification (C3-Br), and a means for modulating critical drug-like properties (C7-
F). For researchers and scientists in pharmaceutical development, understanding the
synthesis, reactivity, and strategic application of this compound is key to accelerating the
discovery of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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